

Comparative analysis of Yadanzioside F and Brusatol

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Compound of Interest

Compound Name: Yadanzioside F

Cat. No.: B15561581

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A Comparative Analysis of **Yadanzioside F** and Brusatol for Researchers and Drug Development Professionals

In the landscape of natural product-derived anticancer agents, compounds isolated from *Brucea javanica* have garnered significant attention. Among these, **Yadanzioside F** and Brusatol stand out for their potential therapeutic properties. This guide provides a comparative analysis of these two quassinoids, offering a synthesis of available experimental data to inform researchers, scientists, and drug development professionals.

It is important to note a significant disparity in the volume of published research for these two compounds. Brusatol has been the subject of extensive investigation, resulting in a wealth of data on its mechanism of action, cytotoxic effects, and in vivo efficacy. In contrast, specific experimental data for **Yadanzioside F**, particularly quantitative measures of its anticancer activity and detailed mechanistic studies, are limited in the publicly available scientific literature. This guide reflects the current state of knowledge, presenting a comprehensive overview of Brusatol and a summary of the known information for **Yadanzioside F**.

Physicochemical Properties

A fundamental aspect of drug development involves understanding the physicochemical properties of a compound, as these influence its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Yadanzioside F | Brusatol |
|--------------------|--|---|
| Molecular Formula | C29H38O16 | C26H32O11 |
| Molecular Weight | 642.60 g/mol | 520.53 g/mol [1][2] |
| CAS Number | 95258-11-0[3] | 14907-98-3[1][2] |
| Appearance | Solid (White to off-white) | Crystalline solid (White to off-white) |
| Solubility | Soluble in Ethanol, DMSO | Soluble in DMSO, Dimethyl formamide; Sparingly soluble in aqueous buffers |
| Storage Conditions | 4°C, sealed, away from moisture and light. In solvent: -80°C (6 months), -20°C (1 month) | -20°C (≥ 4 years). In solvent: -80°C (1 year), -20°C (6 months) |

Mechanism of Action

The molecular mechanisms by which these compounds exert their cytotoxic effects are crucial for understanding their therapeutic potential and for the rational design of combination therapies.

Yadanzioside F: The precise mechanism of action for **Yadanzioside F**'s anticancer activity has not been extensively elucidated in the available literature. It is generally described as having antileukemic and cytotoxic properties.

Brusatol: Brusatol has a well-documented dual mechanism of action. It is a potent inhibitor of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of cellular defense against oxidative stress. By inhibiting Nrf2, Brusatol sensitizes cancer cells to chemotherapeutic agents. Specifically, it reduces the protein level of Nrf2 through enhanced ubiquitination and degradation. Additionally, Brusatol is known to be a global inhibitor of protein synthesis, which contributes to its cytotoxic effects. This inhibition of protein translation can lead to the depletion of short-lived proteins that are critical for cancer cell survival and proliferation.

In Vitro Anticancer Activity: A Comparative Overview

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. The following table summarizes the available IC₅₀ data for Brusatol across a range of cancer cell lines. Unfortunately, specific IC₅₀ values for **Yadanzioside F** in cancer cell lines are not readily available in the reviewed literature.

Table of IC₅₀ Values for Brusatol in Various Cancer Cell Lines:

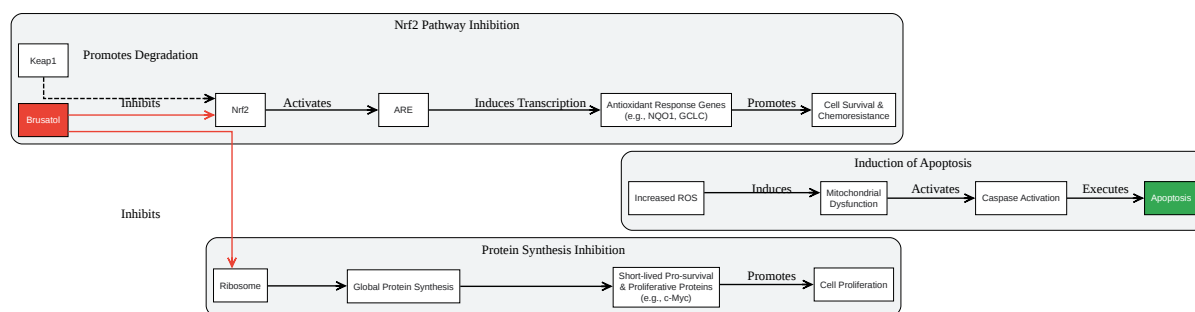
| Cell Line | Cancer Type | IC50 (μM) | Reference |
|-----------|---|--------------------------------------|-----------|
| HCT-116 | Colorectal Cancer | 0.067 | |
| MCF7 | Breast Cancer | 0.083 | |
| CT-26 | Colorectal Cancer | 0.27 μg/mL (approx. 0.52 μM) | |
| KOPN-8 | B-cell Acute Lymphoblastic Leukemia | 0.016 - 0.057 (range) | |
| CEM | T-cell Acute Lymphoblastic Leukemia | 0.016 - 0.057 (range) | |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 0.016 - 0.057 (range) | |
| A549 | Non-small Cell Lung Cancer | Not specified, effective at 40 nM | |
| PC9 | Non-small Cell Lung Cancer | Dose-dependent inhibition | |
| PANC-1 | Pancreatic Cancer | Dose-dependent inhibition | |
| U87 | Glioblastoma | Dose-dependent inhibition | |

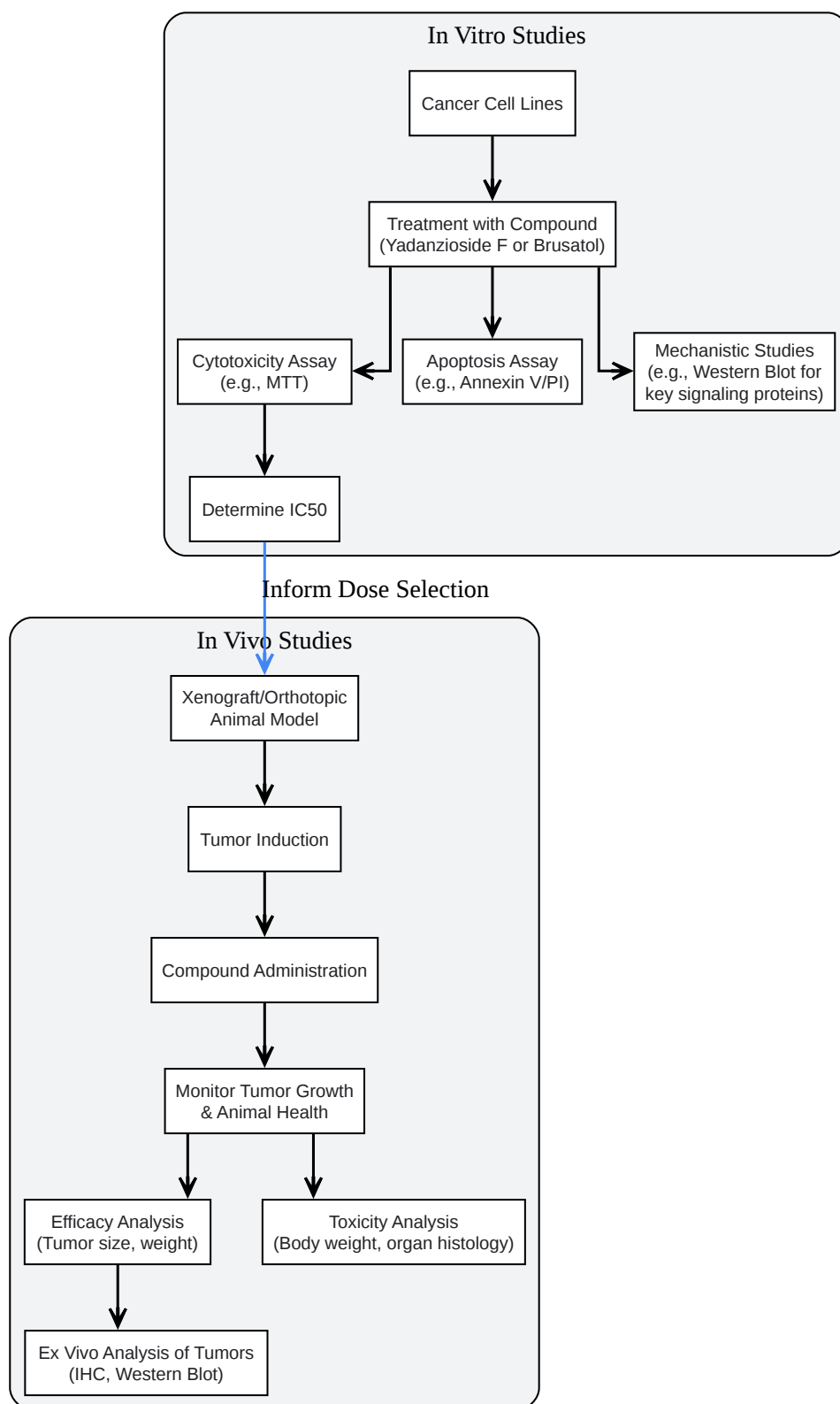
Signaling Pathways

Visualizing the signaling pathways affected by these compounds can provide a clearer understanding of their molecular targets and downstream effects.

Brusatol's Mechanism of Action

Brusatol's primary mechanism involves the inhibition of the Nrf2 pathway and global protein synthesis, leading to apoptosis.





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